

# Physicochemical Characterization & Application of $^{18}\text{O}$ -Labeled Talosamine

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## Compound of Interest

Compound Name: 2-Acetamido-2-deoxy-D-talose- $^{18}\text{O}$   
Cat. No.: B12392078

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## Executive Summary

$^{18}\text{O}$ -labeled Talosamine (2-amino-2-deoxy-D-talose) represents a specialized isotopic probe within the field of glycomics and mechanistic enzymology. While naturally rare compared to its epimers glucosamine and galactosamine, talosamine serves as a critical structural analogue for probing the stereochemical selectivity of glycosyltransferases and hexosaminidases. The incorporation of Oxygen-18 (

O) at the anomeric center (C1) or within the pyranose ring transforms this amino sugar into a powerful mass-spectrometric internal standard and a non-radioactive tracer for elucidating hydrolysis mechanisms.

This guide provides a definitive technical analysis of the physicochemical shifts induced by

O-labeling, synthesis protocols via acid-catalyzed exchange, and its application in quantitative glycoproteomics.

## Chemical Identity & Structural Analysis[1]

Talosamine is the C-2 epimer of galactosamine and the C-4 epimer of mannosamine. The introduction of

<sup>13</sup>C typically occurs at the anomeric carbon (C1) via dynamic equilibrium with H

<sup>13</sup>C, although total synthesis can introduce the isotope at stable ether positions.

## Stereochemical Configuration

- IUPAC Name: 2-Amino-2-deoxy-D-talopyranose[1]

- Isotopologue: [1-

<sup>13</sup>C]-2-Amino-2-deoxy-D-talopyranose (Anomeric Label)

- Conformation: Predominantly exists in the

chair conformation in solution, though the axial C2-amine and axial C4-hydroxyl create significant steric strain compared to glucosamine.

## Physicochemical Properties Profile

The substitution of

<sup>13</sup>C with

<sup>13</sup>C introduces negligible changes to macroscopic properties (solubility, melting point) but induces distinct spectral shifts essential for detection.

Property	Unlabeled Talosamine (O)	O-Labeled Talosamine (C1)	Impact of Labeling
Molecular Formula	C H NO	C H N O O	
Monoisotopic Mass	179.0794 Da	181.0836 Da	+2.0042 Da (Primary Detection)
Melting Point (HCl)	~155°C (dec)	~155°C (dec)	Negligible
Solubility	High (H O, MeOH)	High (H O, MeOH)	Identical
pKa (Amine)	~7.6 - 7.9	~7.6 - 7.9	Negligible
C-NMR Shift (C1)	93-96 ppm	-0.02 to -0.03 ppm	Upfield Isotope Shift

## Isotope Effects: Spectral & Kinetic

The utility of

O-talosamine relies entirely on the Kinetic Isotope Effect (KIE) and Isotope Shifts in spectroscopy.

### Mass Spectrometry (MS)

The primary utility is the mass shift. Unlike deuterium (

H) labeling, which can affect retention times in LC-MS (the "deuterium isotope effect"),

O-labeling is chromatographically silent.

- Mass Shift: +2.004 Da per

O atom.

- Fragmentation: In CID (Collision-Induced Dissociation), the

O label at C1 is retained in fragment ions containing the anomeric center (e.g., Y-ions in glycan sequencing), allowing unambiguous assignment of the reducing end.

## NMR Spectroscopy ( O-Induced Isotope Shift)

The heavy oxygen atom exerts a "secondary isotope effect" on the chemical shift of the directly attached carbon (

C).

- Effect: The C1 signal in

C-NMR will shift upfield (lower frequency) by approximately 0.02 – 0.03 ppm (20-30 ppb).

- Utility: This splitting allows for the calculation of % incorporation without mass spectrometry, provided the field strength is high (>500 MHz).

## Synthesis Protocol: Acid-Catalyzed Exchange

The most robust method for generating [1-

O]-talosamine is acid-catalyzed anomeric exchange. This exploits the natural mutarotation equilibrium of the hemiacetal in the presence of H

O.

### Reagents[3][4]

- Precursor: D-Talosamine hydrochloride (High purity).

- Solvent: H

O (>95% enrichment).

- Catalyst: HCl (anhydrous gas or concentrated acid, minimal volume).

## Workflow

- Dissolution: Dissolve 10 mg of D-talosamine HCl in 100

L of H

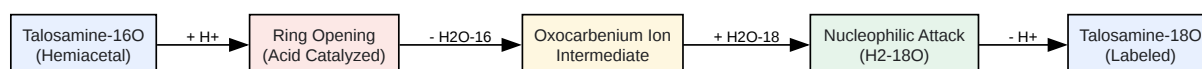
O.

- Acidification: Adjust pH to ~2.0 using trace HCl. The acidic environment catalyzes the ring-opening required for oxygen exchange.
- Incubation: Heat at 60°C for 24-48 hours.
  - Note: Amino sugars exchange slower than neutral sugars due to the protonated amine's electron-withdrawing effect, which destabilizes the oxocarbenium ion intermediate.
- Lyophilization: Freeze and lyophilize to remove H  
O (recoverable) and lock the label.
- Back-Exchange Prevention: Store the product dry. Re-dissolution in H  
O will slowly wash out the label unless the sugar is immediately derivatized (e.g., reductive amination).

## Mechanism of Exchange

The following diagram illustrates the acid-catalyzed mechanism where the ring oxygen assists in expelling the anomeric hydroxyl group, allowing the

O-water to attack.



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Figure 1: Acid-catalyzed mechanism for the incorporation of Oxygen-18 at the anomeric center of talosamine.

## Applications in Drug Development & Glycomics

### Mechanistic Probes for Glycosidases

O-talosamine is used to determine the bond cleavage position of novel hexosaminidases.

- Experiment: Hydrolysis of a talosamine-glycoside in H

O.

- Logic:

- If the released talosamine contains

O

Cleavage occurred at the Glycosyl-Oxygen bond (Retaining/Inverting mechanism).

- If the released aglycone contains

O

Cleavage occurred at the Aglycone-Oxygen bond (unusual).

### Quantitative Glycomics (Internal Standard)

In quantitative LC-MS,

O-labeling provides a cost-effective alternative to

C/

N labeling.

- Protocol: Split a biological sample. Label "Control" glycans in H

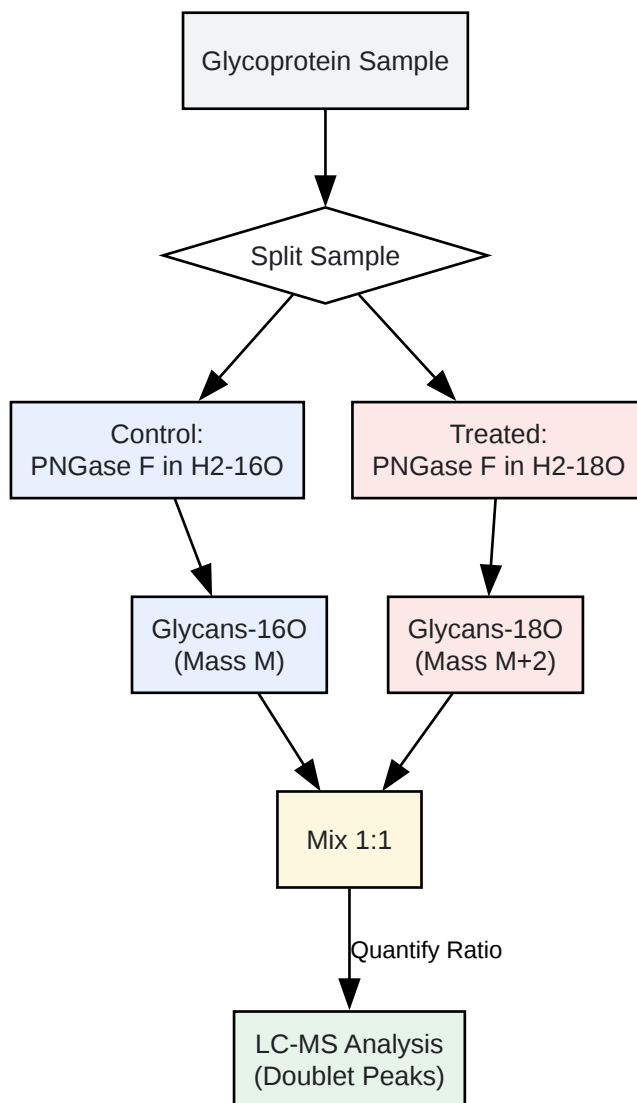
O and "Treated" glycans in H

O (via PNGase F release).

- Analysis: Mix 1:1 and analyze by MS. The "Treated" peaks appear +2 Da higher. The ratio of peak intensities (I

/ 1

) quantifies the relative abundance.



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Figure 2: Comparative glycomics workflow using 18O-labeling for relative quantification of glycans.

## References

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## Sources

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- 2. N-Acetyl-6-deoxy-D-talosamine | C<sub>8</sub>H<sub>15</sub>NO<sub>5</sub> | CID 126961778 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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